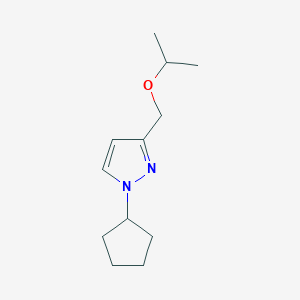
1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole (CPM) is a chemical compound that belongs to the pyrazole family. It is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole inhibits the activity of MAO by binding to the enzyme's active site and preventing the breakdown of neurotransmitters. This leads to an increase in the levels of neurotransmitters in the brain, which can have a positive effect on mood, cognition, and behavior. The anti-inflammatory and analgesic properties of 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can improve mood, motivation, and cognitive function. 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole has also been shown to reduce inflammation and pain in animal models, indicating its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. It is also a potent inhibitor of MAO, which makes it a useful tool for studying the role of neurotransmitters in various physiological and pathological conditions. However, one limitation of 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole. One area of interest is its potential as a therapeutic agent for the treatment of depression, anxiety, and other psychiatric disorders. Another area of interest is its potential as an anti-inflammatory and analgesic agent for the treatment of chronic pain and inflammation. Further research is needed to fully understand the mechanisms of action of 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole involves the reaction between cyclopentanone and isopropylmagnesium bromide, followed by the reaction between the resulting intermediate and 3-chloromethyl-1H-pyrazole. The final product is obtained after purification using column chromatography. The synthesis of 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in various scientific fields. It has been found to be a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Propiedades
IUPAC Name |
1-cyclopentyl-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-10(2)15-9-11-7-8-14(13-11)12-5-3-4-6-12/h7-8,10,12H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIMPTQINWPHOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B2901234.png)
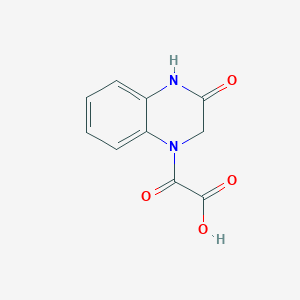
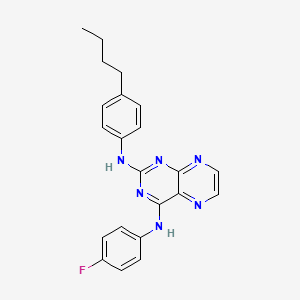

![N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2901240.png)

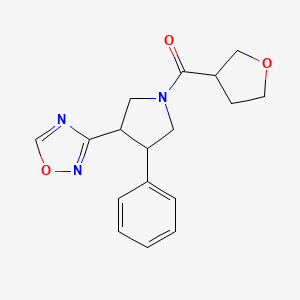

![1-(4-bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2901244.png)

![tert-butyl 2-(3-methyl-N-(m-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate](/img/structure/B2901248.png)
![7-[5-Phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2901254.png)
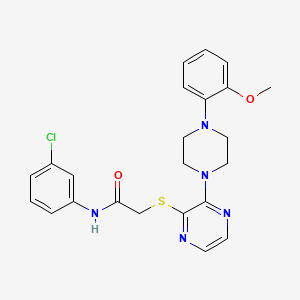
![N-[1-(1-adamantyl)propyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B2901257.png)